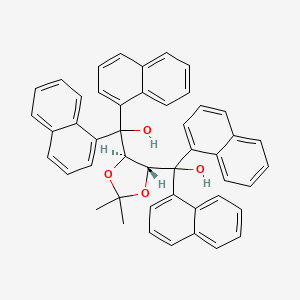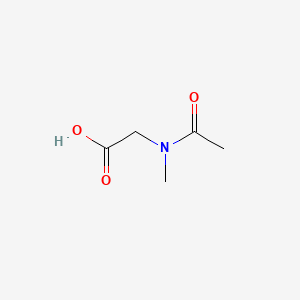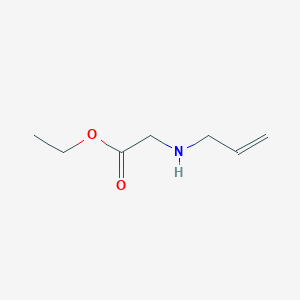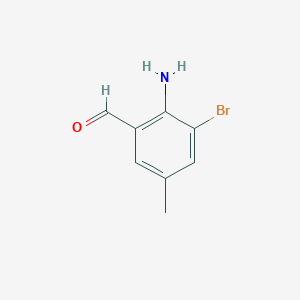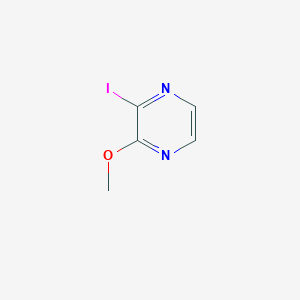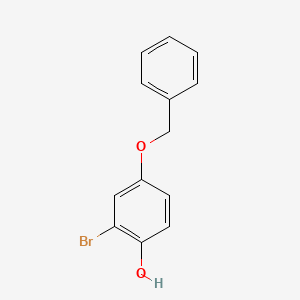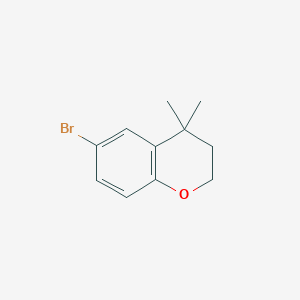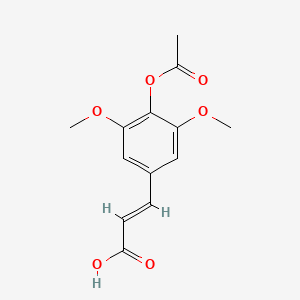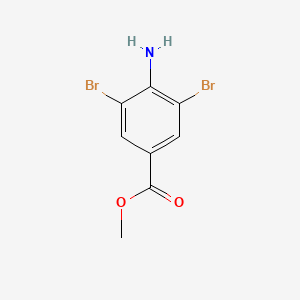![molecular formula C7H4BrNOS B1337943 6-bromobenzo[d]oxazole-2(3H)-thione CAS No. 24316-84-5](/img/structure/B1337943.png)
6-bromobenzo[d]oxazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromobenzo[d]oxazole-2(3H)-thione is a compound that has been the subject of various studies due to its potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 6-bromobenzo[d]oxazole-2(3H)-thione, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 6-bromobenzo[d]thiazol-2-amine, involves non-covalent interactions with carboxylic acid derivatives to form multicomponent organic acid–base adducts. These adducts are characterized by techniques such as X-ray diffraction, IR, melting point, and elemental analysis . Another related compound, 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles, was synthesized and evaluated for anticonvulsant effects, indicating the potential for bioactive derivatives of benzo[d]oxazoles .
Molecular Structure Analysis
The molecular structure of related compounds, such as 10-bromo-2, 3, 5, 6, 7, 11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one, has been determined using X-ray crystallography. This compound forms monoclinic crystals and exhibits a trans configuration between the methyl and phenyl ring substituents with respect to the plane of the oxazole ring .
Chemical Reactions Analysis
The reactivity of related oxazole compounds can be inferred from studies such as the synthesis of 4-bromomethyl-2-chlorooxazole, which is used as a versatile cross-coupling unit for the synthesis of 2,4-disubstituted oxazoles. This compound undergoes selective palladium-catalyzed cross-coupling reactions, demonstrating the potential for functionalization at specific positions on the oxazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding 6-bromobenzo[d]oxazole-2(3H)-thione. For instance, the melting points and elemental compositions of the acid–base adducts of 6-bromobenzo[d]thiazol-2-amine with various carboxylic acids were determined, which can help predict the stability and reactivity of similar compounds . Additionally, the antibacterial activity of novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives suggests that brominated benzoxazole derivatives may also exhibit biological activity .
Applications De Recherche Scientifique
1. Cytotoxic and Antibacterial Activities
- Summary of Application : A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . These compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The antibacterial activity of the newly synthesized triazole derivatives were also studied against different bacteria .
- Methods of Application : The compounds were synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .
- Results or Outcomes : The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The antibacterial activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .
2. Quorum Sensing Inhibitors
- Summary of Application : A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized and evaluated to find novel quorum sensing inhibitors . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
- Methods of Application : The compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa . Three compounds that do not affect the growth of the bacteria were chosen for the evaluation of quorum sensing inhibitor activities .
- Results or Outcomes : In the LasB system, the compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In the PqsR system, no activity was observed suggesting that the selectivity of the compound toward the LasB system . In addition, one compound showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
3. Antimicrobial Activity
- Summary of Application : A new series of benzoxazole analogues was synthesized and checked for their in vitro antimicrobial activity against several bacterial and fungal strains .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole .
- Results or Outcomes : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
4. Anticancer Activity
- Summary of Application : The benzoxazole compounds were also evaluated for their in vitro anticancer activity against Human colorectal carcinoma (HCT116) cancer cell line .
- Methods of Application : The in vitro anticancer activity (IC50 value) was determined by Sulforhodamine B assay using 5-fluorouracil as standard drug .
- Results or Outcomes : The study indicated that some compounds had better anticancer activity in comparison to 5-fluorouracil .
5. Antifungal Activity
- Summary of Application : A new series of benzoxazole analogues was synthesized and checked for their in vitro antifungal activity against several fungal strains .
- Methods of Application : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antifungal activity using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to fluconazole .
- Results or Outcomes : The performed study indicated that the compounds had highest antifungal activity with MIC values comparable to fluconazole .
6. Anti-inflammatory Activity
- Summary of Application : Oxazole-based molecules have been found to show broad biological activities, including anti-inflammatory effects .
- Methods of Application : The specific methods of application or experimental procedures for this use of 6-bromobenzo[d]oxazole-2(3H)-thione are not detailed in the source .
- Results or Outcomes : The results or outcomes obtained for this specific application are not detailed in the source .
Safety And Hazards
Orientations Futures
The future directions for “6-bromobenzo[d]oxazole-2(3H)-thione” and other oxazole derivatives are likely to involve further exploration of their biological activities and potential applications in medicinal chemistry . There is also interest in developing new synthetic strategies for these compounds .
Propriétés
IUPAC Name |
6-bromo-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVJXYIGFOTPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505906 |
Source


|
| Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromobenzo[d]oxazole-2(3H)-thione | |
CAS RN |
24316-84-5 |
Source


|
| Record name | 6-Bromo-1,3-benzoxazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


